
3-Iodothiophene
Overview
Description
3-Iodothiophene (CAS: 10486-61-0) is a heteroaromatic compound with the molecular formula C₄H₃IS and a molecular weight of 210.04 g/mol. It is a light-sensitive, colorless to yellow liquid with a boiling point of 75°C at 14 mmHg and a density of 2.066 g/mL at 25°C . Its synthesis typically involves iodocyclization of 1-mercapto-3-yn-2-ols using molecular iodine (I₂) in green solvents like choline chloride/glycerol (ChCl/Gly) eutectic mixtures, yielding 62–80% of substituted this compound derivatives under mild conditions . The compound’s structural characterization is confirmed by NMR (¹H: δ 7.86–7.23 ppm; ¹³C: δ 156.9–129.6 ppm) and mass spectrometry (MS m/z: 209.9 [M⁺]) .
This compound is a versatile intermediate in organic synthesis, enabling the preparation of zinc reagents (e.g., 3-thienylzinc iodide) and conjugated polymers like poly(3-perfluorooctylthiophene) . However, its high volatility often necessitates in-situ use without isolation . Safety data highlight flammability, skin/eye irritation, and corrosion risks, requiring precautions such as glove use and cold storage .
Scientific Research Applications
3-Iodothiophene has diverse applications in scientific research:
Material Science: Plays a role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology and Medicine: Thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-iodothiophene primarily involves its reactivity as an electrophile due to the presence of the iodine atom. This electrophilic nature facilitates substitution reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is utilized.
Comparison with Similar Compounds
Structural and Reactivity Differences: 3-Iodothiophene vs. 2-Iodothiophene
The position of iodine on the thiophene ring significantly impacts reactivity and photochemical behavior:
Comparison with Other Aryl Iodides
This compound exhibits distinct behavior in cross-coupling reactions compared to aryl iodides and bromides:
Iodocyclization Efficiency
This compound derivatives are synthesized efficiently via iodocyclization, outperforming brominated analogs:
Substrate | Yield (Iodocyclization) | Yield (Bromocyclization) |
---|---|---|
1-Mercapto-3-yn-2-ols | 62–80% | Not reported (lower yields inferred) |
Triazole synthesis | 82% (this compound) | 64% (3-bromothiophene) |
Key Research Findings
Isomer-Dependent Photodynamics : Ultrafast UV-XUV studies reveal that this compound favors indirect dissociation (delayed by ~1 ps) due to σ* orbital localization, while 2-iodothiophene undergoes direct C–I bond cleavage via π* excitation .
Catalytic Limitations : In palladium-catalyzed reactions, this compound’s heteroaromatic ring destabilizes intermediates, leading to low yields (e.g., <30% in C–H arylation) .
Green Synthesis Advancements : ChCl/Gly eutectic solvents enable recyclable iodocyclization, achieving 62–79% yields for this compound derivatives .
Data Tables
Table 1: Physical Properties of this compound and Analogues
Table 2: Reaction Yields for this compound Derivatives
Reaction | Conditions | Yield | Reference |
---|---|---|---|
Iodocyclization of 1-mercapto-3-yn-2-ols | ChCl/Gly, RT, 5 h | 62–80% | |
Pd-Catalyzed C–H Arylation | Pd(OAc)₂, Ag₂O, LiOAc | <30% | |
Cu-Mediated N-Arylation | CuI, DMEDA, RT | 82% |
Biological Activity
3-Iodothiophene is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thiophene ring with an iodine substituent at the third position. This structural feature enhances its reactivity and biological properties compared to other thiophene derivatives. The presence of iodine can influence the compound's interactions with biological targets, making it a valuable candidate in various pharmacological studies.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of this compound, such as N-[2-(1-benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide, exhibit significant antimicrobial properties. These compounds are believed to interact with cellular membranes, potentially mimicking tryptophan and forming pores that lead to cell death. This mechanism positions them as promising candidates for developing new antimicrobial agents.
2. Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. For instance, it has been evaluated for its antiproliferative activity against various cancer cell lines, including A2058 melanoma cells. The results showed that this compound and its derivatives can inhibit cell growth effectively, suggesting their potential use in cancer therapy .
3. Enzyme Inhibition
this compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, compounds derived from this compound have shown promising inhibitory effects on serine/threonine protein kinases, which play crucial roles in various signaling pathways related to cancer development .
The biological activity of this compound is attributed to several mechanisms:
- Membrane Interaction : Its ability to integrate into cellular membranes may disrupt membrane integrity, leading to cell lysis.
- Enzyme Targeting : The compound's structural features allow it to bind selectively to enzyme active sites, inhibiting their functions.
- Photophysical Properties : Studies on the photodissociation pathways of this compound suggest that its photophysical properties may also contribute to its biological activity under UV exposure .
Research Findings and Case Studies
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound derivatives, researchers found that specific modifications to the thiophene ring enhanced cytotoxicity against A2058 cells. The study employed various assays to assess cell viability and apoptosis induction, confirming the compound's potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-iodothiophene derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is frequently used in copper-mediated cross-coupling reactions, such as N-arylation of anilines or 1,3-dipolar cycloadditions. For example, copper(I) iodide with sodium ascorbate and DMEDA as ligands enables efficient synthesis of triazole derivatives (e.g., 82% yield for 4-phenyl-1-(thien-3-yl)-1H-1,2,3-triazole) . Optimization involves adjusting solvent ratios (e.g., petrol-AcOEt 80:20), temperature, and stoichiometry of reactants. Characterization via / NMR and IR spectroscopy is critical to confirm product identity and purity .
Q. How should researchers characterize newly synthesized this compound compounds to ensure structural fidelity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : NMR peaks at δ112.0 (CH) and δ162.6 (C) confirm thiophene ring substitution patterns .
- IR Spectroscopy : Absorbance bands (e.g., 746 cm for C-I stretching) and functional group fingerprints (e.g., 1570 cm for aromatic C=C) validate structural motifs .
- Melting Point Analysis : Consistency with literature values (e.g., 84°C for 9-methylthieno[3,2-b]quinoline) ensures purity .
- Chromatography : TLC (e.g., Rf = 0.32–0.40 in petrol-AcOEt) monitors reaction progress .
Advanced Research Questions
Q. Why does this compound exhibit lower reactivity than 2-iodothiophene in certain coupling reactions, and how can this be addressed experimentally?
- Methodological Answer : Steric hindrance and electronic effects at the 3-position reduce reactivity. For instance, 2-iodothiophene outperforms this compound in N-heterocyclic carbene catalysis due to better orbital overlap . Mitigation strategies include:
- Catalyst Tuning : Use of electron-rich ligands (e.g., DMEDA) to enhance copper-mediated coupling efficiency .
- Temperature Modulation : Elevated temperatures (e.g., 80–100°C) improve reaction kinetics for sluggish substrates.
- Substrate Engineering : Introducing electron-withdrawing groups on the thiophene ring to activate the C-I bond .
Q. What mechanistic insights can be gained from studying the ultrafast photodissociation dynamics of this compound?
- Methodological Answer : Time-resolved XUV-induced ionization experiments reveal competing dissociation pathways. Key findings include:
- Isomer-Dependent Dynamics : this compound exhibits slower CT (charge transfer) dissociation compared to 2-iodothiophene due to iodine’s positional effects on the ring .
- Fragment Analysis : Momentum-resolved detection of In fragments provides time-dependent yield data, highlighting branching ratios between radical and ionic pathways .
- Theoretical Modeling : DFT calculations correlate experimental fragment kinetics with transition-state energetics to map potential energy surfaces .
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or methodological variations. Steps include:
- Reproducibility Checks : Adhere to standardized protocols (e.g., Beilstein Journal guidelines) for experimental documentation, including solvent purity and instrument calibration .
- Statistical Validation : Use triplicate trials and error analysis (e.g., ±5% yield variation) to assess data reliability.
- Cross-Technique Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguous spectral assignments .
Q. Data Analysis and Presentation
Q. What statistical methods are appropriate for analyzing kinetic data in this compound photodissociation studies?
- Methodological Answer : Time-resolved data require:
- Exponential Decay Fitting : To extract rate constants (e.g., s) from fragment yield vs. delay-time plots .
- Error Propagation : Use Monte Carlo simulations to quantify uncertainties in derived parameters.
- Comparative Analysis : Apply ANOVA to assess significance of isomer-dependent differences (e.g., 3IT vs. 2IT dissociation lifetimes) .
Q. How should researchers design control experiments to isolate the effects of iodine position in thiophene-based reactions?
- Methodological Answer :
- Isosteric Substitution : Compare this compound with 2-iodo and non-halogenated thiophenes under identical conditions.
- Kinetic Isotope Effects : Use deuterated analogs to probe electronic vs. steric contributions.
- Computational Screening : Pre-screen substituent effects via molecular docking or DFT to guide experimental design .
Q. Literature and Reproducibility
Q. What criteria should guide the selection of literature sources for benchmarking this compound research?
- Methodological Answer : Prioritize peer-reviewed journals with rigorous experimental details (e.g., Journal of Organic Chemistry). Avoid non-academic sources (e.g., ) . Cross-validate data against patents or synthesis databases (e.g., CAS Reg. No. 1450739-76-0) for consistency .
Q. How can researchers ensure their experimental protocols meet reproducibility standards?
- Methodological Answer : Follow best practices from Beilstein Journal of Organic Chemistry:
- Detailed Supplemental Information : Include step-by-step procedures, raw spectral data, and calibration curves .
- Reference Controls : Use known compounds (e.g., thieno[3,2-b]quinoline) as internal standards .
- Open Data : Share crystallographic files or computational inputs via repositories like Zenodo .
Q. Tables of Key Data
Table 1 : Representative Yields for this compound Derivatives
Table 2 : Key Spectroscopic Signatures of this compound Derivatives
Technique | Key Peaks/Data | Interpretation |
---|---|---|
NMR | δ162.6 (C) | Aromatic quaternary carbon adjacent to iodine |
IR (ATR) | 746 cm | C-I stretching vibration |
Melting Point | 140–168°C | Purity indicator for crystalline products |
Properties
IUPAC Name |
3-iodothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKRMQIQXMJVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146791 | |
Record name | 3-Iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-61-0 | |
Record name | 3-Iodothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10486-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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